molecular formula C15H17N3O B14577843 6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one CAS No. 61191-23-9

6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one

Cat. No.: B14577843
CAS No.: 61191-23-9
M. Wt: 255.31 g/mol
InChI Key: RVEWONLVXOHBIT-UHFFFAOYSA-N
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Description

6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one is an organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with a methyl group and a hydrazone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one typically involves the condensation of 6-methyl-2-pyridone with an appropriate hydrazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reagents would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinone ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted pyridinone and phenyl derivatives.

Scientific Research Applications

6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one
  • 6-Methyl-4-[2-(1-phenylethylidene)hydrazinyl]pyridin-2(1H)-one
  • 6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]quinolin-2(1H)-one

Uniqueness

6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61191-23-9

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

6-methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]-1H-pyridin-2-one

InChI

InChI=1S/C15H17N3O/c1-11-9-14(10-15(19)16-11)18-17-12(2)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3,(H2,16,18,19)

InChI Key

RVEWONLVXOHBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)NN=C(C)CC2=CC=CC=C2

Origin of Product

United States

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